2-Decenenitrile
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Overview
Description
2-Decenenitrile, also known as (E)-2-Decenenitrile, is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decenenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.
From Amides: Dehydration of amides using phosphorus (V) oxide can also produce nitriles.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones forms hydroxynitriles, which can be further processed to yield nitriles.
Industrial Production Methods
Industrial production of dec-2-enenitrile typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Decenenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium or potassium cyanide in ethanol under reflux conditions.
Major Products
Oxidation: Decanoic acid.
Reduction: Decylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Decenenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dec-2-enenitrile involves its reactivity as a nitrile. The carbon-nitrogen triple bond is highly reactive and can participate in various chemical reactions. In biological systems, nitriles can be hydrolyzed by nitrilase enzymes to form carboxylic acids and ammonia. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Decenenitrile can be compared with other similar nitriles such as:
(E)-2-Pentenenitrile: Similar structure but with a shorter carbon chain.
Methacrylonitrile: An unsaturated aliphatic nitrile used in the production of polymers.
Uniqueness
This compound is unique due to its specific carbon chain length and the position of the nitrile group, which confer distinct chemical properties and reactivity compared to other nitriles.
Properties
CAS No. |
68039-74-7 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
dec-2-enenitrile |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7H2,1H3 |
InChI Key |
ILRJSGCEAPKUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC#N |
Origin of Product |
United States |
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